

Introduction: The Strategic Importance of a Fluorinated Indazole Scaffold

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Compound of Interest

Compound Name: 6-fluoro-1*H*-indazole-3-carboxylic Acid

Cat. No.: B1366550

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6-Fluoro-1*H*-indazole-3-carboxylic acid is a highly functionalized heterocyclic compound that has emerged as a critical building block in modern medicinal chemistry. Its structure combines two key features of significant pharmacological interest: the indazole nucleus and a fluorine substituent. The indazole ring system is recognized as a "privileged scaffold," frequently found in the core of a wide array of biologically active molecules, including FDA-approved drugs for cancer therapy such as Pazopanib and Axitinib.[1][2]

The strategic placement of a fluorine atom at the 6-position further enhances the molecule's utility. Fluorine substitution is a well-established strategy in drug design to modulate a compound's physicochemical properties.[3][4] It can improve metabolic stability, increase binding affinity to target proteins, and enhance membrane permeability, ultimately leading to improved pharmacokinetic profiles.[3][4] Consequently, **6-fluoro-1*H*-indazole-3-carboxylic acid** serves as a versatile precursor for novel therapeutic agents, particularly in the fields of oncology, neurology, and inflammation.[5][6]

Physicochemical and Structural Properties

6-Fluoro-1*H*-indazole-3-carboxylic acid typically presents as a white to light yellow crystalline solid with limited solubility in water but good solubility in common organic solvents like alcohols and ethers.[7] Its key properties are summarized below.

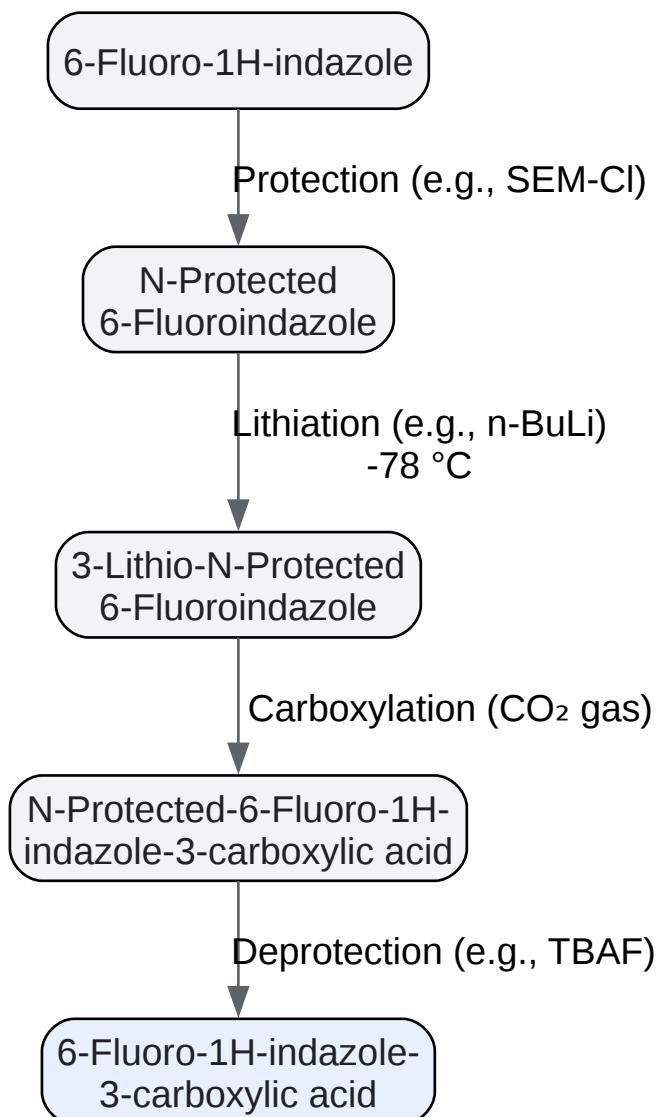
Property	Value	Source
CAS Number	129295-30-3	[8] [9]
Molecular Formula	C ₈ H ₅ FN ₂ O ₂	[7] [8] [9]
Molecular Weight	180.14 g/mol	[7] [8] [9]
Predicted Density	1.610 ± 0.06 g/cm ³	[7]
Predicted Boiling Point	445.9 ± 25.0 °C	[7]
Predicted pKa	2.86 ± 0.10	[7]

Synthesis and Mechanistic Considerations

The synthesis of indazole-3-carboxylic acids can be approached through several routes, often tailored to the specific substitution pattern required. A prevalent and effective method involves the protection of the indazole nitrogen, followed by directed lithiation and subsequent carboxylation with carbon dioxide. This strategy provides excellent regiocontrol for introducing the carboxylic acid group at the 3-position.

Workflow for a Representative Synthesis

The following diagram illustrates a common synthetic pathway, which involves N-protection, metallation, carboxylation, and final deprotection.



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Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

The following protocol is a representative synthesis adapted from established methods for preparing indazole-3-carboxylic acids.[10][11]

Step 1: N-Protection of 6-Fluoro-1H-indazole

- Dissolve 6-fluoro-1H-indazole (1 equiv.) in anhydrous tetrahydrofuran (THF).

- Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise.
- Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
- Cool the reaction mixture back to 0 °C and add (2-(chloromethoxy)ethyl)trimethylsilane (SEM-Cl, 1.2 equiv.) dropwise.
- Allow the reaction to warm to room temperature and stir overnight.
- Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield N-SEM-protected 6-fluoro-1H-indazole.

Causality: The SEM protecting group is employed to prevent the acidic N-H proton from interfering with the subsequent lithiation step. NaH is a strong base used to deprotonate the indazole nitrogen, facilitating the nucleophilic attack on SEM-Cl.

Step 2: Lithiation and Carboxylation

- Dissolve the N-SEM-protected 6-fluoro-1H-indazole (1 equiv.) in anhydrous THF and cool the solution to -78 °C under a nitrogen atmosphere.
- Add n-butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 equiv.) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.
- Bubble dry carbon dioxide (CO₂) gas through the reaction mixture for 90 minutes at -40 °C. [\[10\]](#)
- Quench the reaction by adding saturated aqueous NH₄Cl.
- Allow the mixture to warm to room temperature and acidify with 1 M hydrochloric acid (HCl) to a pH of ~3.

- Extract the product with ethyl acetate. Dry the combined organic layers over Na_2SO_4 , filter, and concentrate to yield the N-SEM-protected carboxylic acid.

Causality: n-BuLi is a powerful organolithium reagent capable of deprotonating the C-H bond at the 3-position of the indazole ring, which is the most acidic carbon proton. The resulting lithiated species is a potent nucleophile that readily attacks the electrophilic carbon of CO_2 .

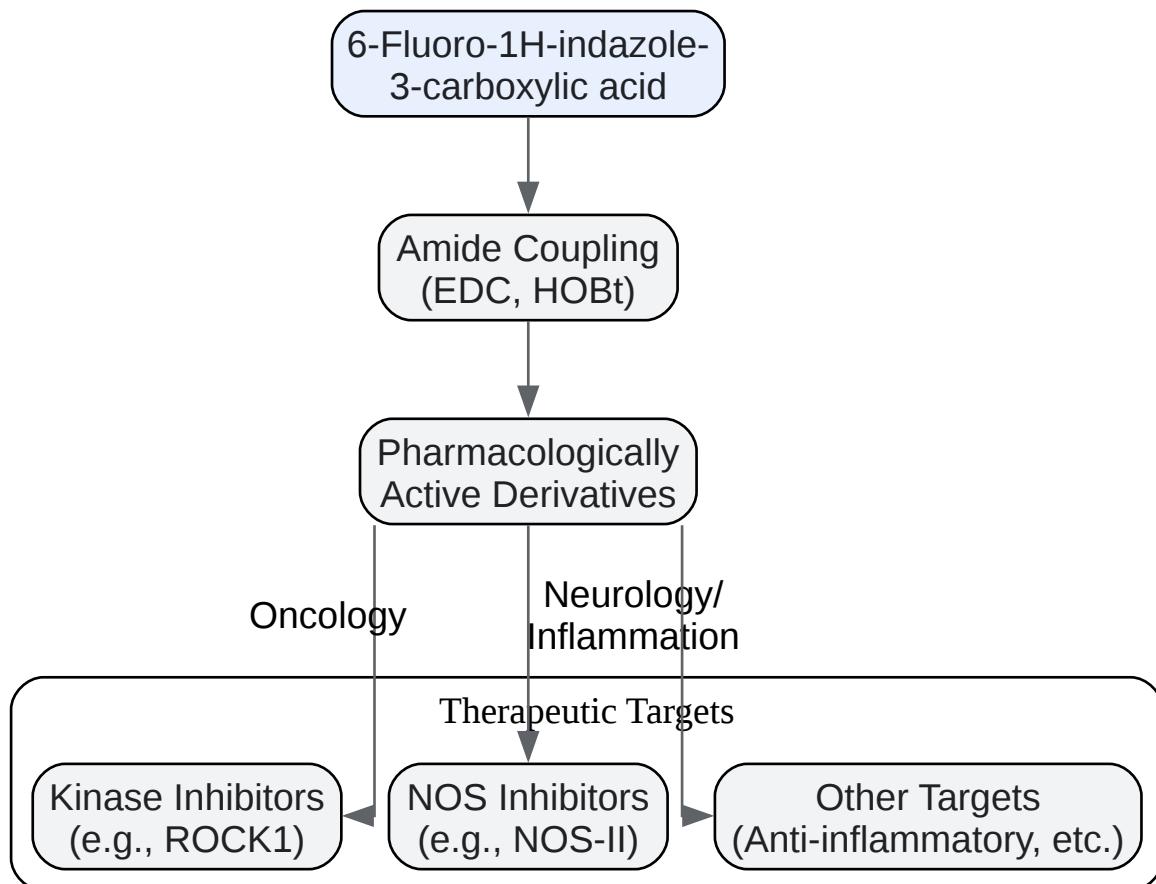
Step 3: Deprotection

- Dissolve the N-SEM-protected **6-fluoro-1H-indazole-3-carboxylic acid** (1 equiv.) in a mixture of THF and dimethylformamide (DMF).
- Add tetrabutylammonium fluoride (TBAF, 1 M solution in THF, 1.8 equiv.).^[12]
- Reflux the reaction mixture at 80 °C for 4 hours, monitoring completion by TLC.^[10]
- After cooling, evaporate the THF and basify the residue with 10% sodium bicarbonate (NaHCO_3) solution.
- Wash the aqueous layer with diethyl ether to remove organic impurities.
- Acidify the aqueous layer with a citric acid solution to precipitate the final product.
- Filter the solid, wash with cold water, and dry under vacuum to afford pure **6-fluoro-1H-indazole-3-carboxylic acid**.

Causality: TBAF is a fluoride ion source that selectively cleaves the silicon-carbon bond of the SEM protecting group, liberating the free N-H of the indazole ring under conditions that do not affect the carboxylic acid.

Applications in Medicinal Chemistry

The true value of **6-fluoro-1H-indazole-3-carboxylic acid** lies in its role as a versatile intermediate for synthesizing pharmacologically active compounds. The carboxylic acid handle allows for facile derivatization, typically through amide bond formation, to introduce diverse functionalities.



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Caption: Role as a precursor to diverse bioactive molecules.

Key Therapeutic Areas

- Kinase Inhibition: The indazole scaffold is a cornerstone of many kinase inhibitors used in oncology.^[2] Research has shown that the position of the fluorine atom is critical for activity. For instance, a 6-fluoroindazole derivative demonstrated significantly enhanced inhibitory potency against Rho kinase (ROCK1) with an IC_{50} of 14 nM and dramatically increased oral bioavailability (61%) compared to its 4-fluoro counterpart (IC_{50} of 2500 nM).^[13] This highlights the specific advantage of the 6-fluoro substitution pattern.
- Nitric Oxide Synthase (NOS) Inhibition: Fluorinated indazoles have been developed as selective inhibitors of nitric oxide synthase, an enzyme implicated in neurodegenerative diseases and inflammation. Studies indicate that fluorination of the indazole aromatic ring increases both inhibitory potency and selectivity for inducible NOS (iNOS or NOS-II) over

neuronal NOS (nNOS or NOS-I).[6] This selectivity is crucial for developing neuroprotective agents with fewer side effects.[6]

- Anti-inflammatory and Analgesic Agents: Indazole derivatives are well-known for their anti-inflammatory and analgesic properties.[5] The **6-fluoro-1H-indazole-3-carboxylic acid** core provides a foundation for creating novel non-steroidal anti-inflammatory drugs (NSAIDs) and other modulators of inflammatory pathways.

Analytical Characterization

The identity and purity of **6-fluoro-1H-indazole-3-carboxylic acid** are confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Expected to show signals in the aromatic region for the protons on the indazole ring, with characteristic splitting patterns influenced by fluorine coupling. A broad singlet at the downfield end of the spectrum (>13 ppm) would correspond to the carboxylic acid proton.
 - ^{13}C NMR: Will display signals for the eight distinct carbon atoms, with the carbon attached to fluorine exhibiting a large one-bond coupling constant ($^1\text{J}_{\text{CF}}$).
- Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid (around $2500\text{-}3300\text{ cm}^{-1}$), a sharp C=O stretch (around 1700 cm^{-1}), and C-F stretching vibrations.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition ($\text{C}_8\text{H}_5\text{FN}_2\text{O}_2$).

Safety and Handling

While a comprehensive toxicological profile is not widely published, **6-fluoro-1H-indazole-3-carboxylic acid** is presumed to be an irritant to the skin, eyes, and respiratory system.[7] Standard laboratory safety protocols should be strictly followed.

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

6-Fluoro-1H-indazole-3-carboxylic acid stands out as a high-value chemical intermediate with significant strategic importance in drug discovery and development. The convergence of the pharmacologically privileged indazole scaffold, the beneficial properties imparted by fluorine substitution, and a reactive carboxylic acid handle makes it an ideal starting point for the synthesis of next-generation therapeutics. Its demonstrated utility in creating potent and selective inhibitors for critical targets in oncology and neurology underscores its continued relevance and potential for future medical breakthroughs.

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